Ethyl 3-aminoisoxazole-5-carboxylate
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Overview
Description
Ethyl 3-aminoisoxazole-5-carboxylate is a chemical compound with the molecular formula C6H8N2O3 and a molecular weight of 156.14 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-aminoisoxazole-5-carboxylate typically involves the reaction of terminal alkynes with n-butyllithium (n-BuLi) followed by the addition of aldehydes and subsequent treatment with molecular iodine and hydroxylamine . This method is highly regioselective and allows for the efficient preparation of 3,5-disubstituted isoxazoles.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, ensuring the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-aminoisoxazole-5-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include molecular iodine, hydroxylamine, and n-butyllithium . Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with ethyl orthoformate in acetic anhydride can lead to the formation of isoxazolo[5,4-d]-pyrimidin-4(5H)-ones .
Scientific Research Applications
Ethyl 3-aminoisoxazole-5-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-aminoisoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various reactions, leading to the formation of new chemical bonds and the modification of existing structures. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate: Known for its anti-hepatic activities.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Exhibits antiviral activity.
Uniqueness
Ethyl 3-aminoisoxazole-5-carboxylate is unique due to its isoxazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 3-amino-1,2-oxazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-2-10-6(9)4-3-5(7)8-11-4/h3H,2H2,1H3,(H2,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFDIGGPNNRPBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NO1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20456080 |
Source
|
Record name | Ethyl 3-aminoisoxazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20456080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203586-94-1 |
Source
|
Record name | Ethyl 3-aminoisoxazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20456080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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